1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine
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Overview
Description
1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been widely studied for its potential applications in scientific research due to its unique pharmacological properties.
Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, including compounds structurally related to 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, have been extensively studied for their anticancer properties. These compounds, characterized by their 3-phenyl acrylic acid functionality, exhibit significant potential as traditional and contemporary synthetic antitumor agents. The versatility in their structure allows for various synthetic modifications, potentially enhancing their antitumor efficacy. Despite their promising anticancer properties, they have been somewhat underutilized in medicinal research until the last two decades, which have seen a surge in interest towards exploring the antitumor capabilities of cinnamoyl derivatives (De, Baltas, & Bedos-Belval, 2011).
Drug Design and Pharmacology
The synthesis and pharmacological evaluation of novel compounds, including those structurally akin to this compound, have been areas of active research. These efforts are aimed at discovering new drugs with improved efficacy and safety profiles. The chemical framework of such compounds allows for the development of molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This highlights the potential of these compounds in rational drug design and as a foundation for developing new therapeutic agents with enhanced biological activities (Kumar, Kumar, & Khan, 2020).
Safety and Hazards
properties
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-18-13-15-23(16-14-18)22(24)12-9-19-7-10-21(11-8-19)25-17-20-5-3-2-4-6-20/h2-12,18H,13-17H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGLTMYVYXYHSX-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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